molecular formula C13H17Cl2NO B130585 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride CAS No. 90717-16-1

1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride

Cat. No.: B130585
CAS No.: 90717-16-1
M. Wt: 274.18 g/mol
InChI Key: CKDXSVLVPYBGPG-UHFFFAOYSA-N
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Description

Ketamine hydroxylimine precursor (hydrochloride) is an analytical reference standard categorized as a precursor in the synthesis of ketamine. This product is intended for research and forensic applications.

Biochemical Analysis

Biochemical Properties

1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride is involved in various biochemical reactions, primarily as an intermediate in the synthesis of ketamine . It interacts with several enzymes and proteins during this process. The compound’s interaction with these biomolecules is essential for the conversion of the intermediate into the final product, ketamine . The nature of these interactions involves the formation of imine bonds and subsequent reduction to form the desired ketamine structure .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a precursor to ketamine . While the compound itself does not exhibit significant biological activity, its conversion to ketamine influences various cellular processes. Ketamine, derived from this compound, affects cell signaling pathways, gene expression, and cellular metabolism . It is known to interact with NMDA receptors, leading to altered neurotransmission and anesthetic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ketamine through a series of chemical reactions . The compound binds to specific enzymes that facilitate the formation of imine bonds, which are then reduced to produce ketamine . This process involves enzyme-mediated catalysis and subsequent chemical transformations that result in the final active product .

Temporal Effects in Laboratory Settings

In laboratory settings, the temporal effects of this compound are observed during its conversion to ketamine . The stability and degradation of the compound are crucial factors that influence the efficiency of ketamine synthesis . Over time, the compound may degrade, affecting the yield and purity of the final product . Long-term studies have shown that maintaining optimal conditions is essential for preserving the compound’s integrity and ensuring successful ketamine production .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are primarily related to its conversion to ketamine . Different dosages of the compound can influence the efficiency of ketamine synthesis and its subsequent effects on animals . Higher doses may lead to increased production of ketamine, but excessive amounts can result in toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to ketamine synthesis . The compound interacts with specific enzymes that facilitate its conversion to ketamine . These enzymes play a crucial role in the formation of imine bonds and subsequent reduction to produce the final product . The metabolic flux and levels of metabolites are influenced by the efficiency of these enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its role in ketamine synthesis . The compound is transported to specific cellular compartments where it interacts with enzymes involved in its conversion to ketamine . The localization and accumulation of the compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function in ketamine synthesis . The compound is directed to specific compartments within the cell, where it undergoes enzymatic reactions to produce ketamine . Targeting signals and post-translational modifications play a role in directing the compound to these compartments .

Properties

IUPAC Name

1-[C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO.ClH/c1-15-12(13(16)8-4-5-9-13)10-6-2-3-7-11(10)14;/h2-3,6-7,16H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDXSVLVPYBGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1Cl)C2(CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517743
Record name 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90717-16-1
Record name Cyclopentanol, 1-[(2-chlorophenyl)(methylimino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90717-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanol, 1-[(2-chlorophenyl)(methylimino)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q666C84J7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride
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1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride
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1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride
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1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride
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1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride
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1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride

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